2-Iodothiophene-3-carboxylic acid
Overview
Description
2-Iodothiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered rings containing one sulfur atom. The presence of an iodine atom at the second position and a carboxylic acid group at the third position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2-Iodothiophene-3-carboxylic acid is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 25405 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse biological activities of thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2-oxocarboxylic acids, a related class of compounds, are involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodothiophene-3-carboxylic acid typically involves the iodination of thiophene derivatives. One common method is the iodination of thiophene-3-carboxylic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Iodothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted thiophenes.
Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, or thioethers.
Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
2-Iodothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromothiophene-3-carboxylic acid
- 2-Chlorothiophene-3-carboxylic acid
- 2-Fluorothiophene-3-carboxylic acid
Uniqueness
2-Iodothiophene-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, providing access to unique derivatives and applications .
Properties
IUPAC Name |
2-iodothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBUDOVMJXWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630564 | |
Record name | 2-Iodothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18895-00-6 | |
Record name | 2-Iodothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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